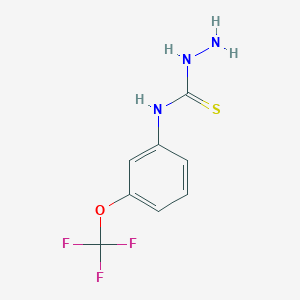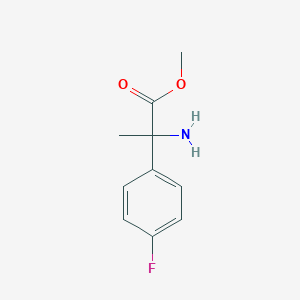![molecular formula C24H20ClN3O B12122180 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)
1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is a complex organic compound that features a benzene ring substituted with a chloro group and a propoxy chain linked to a methylindoloquinoxaline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene typically involves multiple steps:
-
Formation of the Indoloquinoxaline Core:
- Starting with 4-methylindole and 1,2-diaminobenzene, the indoloquinoxaline core is synthesized through a cyclization reaction.
- Reaction conditions: Reflux in ethanol with a catalytic amount of acid.
-
Attachment of the Propoxy Chain:
- The indoloquinoxaline core is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form the propoxy chain.
- Reaction conditions: Heating in an aprotic solvent like dimethylformamide.
-
Final Substitution on the Benzene Ring:
- The intermediate product is then reacted with 1-chloro-4-iodobenzene under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reaction) to yield the final compound.
- Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene).
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production would require optimization for scale-up. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalyst Recycling: To reduce costs and environmental impact.
Process Optimization: To maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The quinoxaline ring can be reduced to tetrahydroquinoxaline under hydrogenation conditions.
Substitution: The chloro group on the benzene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles (e.g., amines) in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Corresponding substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing anticancer or antimicrobial agents.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene involves:
Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or oxidative stress.
Comparación Con Compuestos Similares
1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene: Similar structure but with an ethoxy chain instead of a propoxy chain.
1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)butoxy]benzene: Similar structure but with a butoxy chain instead of a propoxy chain.
Uniqueness:
- The propoxy chain in 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene provides a balance between hydrophobicity and flexibility, potentially enhancing its interaction with biological targets compared to its ethoxy and butoxy analogs.
Propiedades
Fórmula molecular |
C24H20ClN3O |
|---|---|
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
6-[3-(4-chlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H20ClN3O/c1-16-6-4-7-19-22-24(27-21-9-3-2-8-20(21)26-22)28(23(16)19)14-5-15-29-18-12-10-17(25)11-13-18/h2-4,6-13H,5,14-15H2,1H3 |
Clave InChI |
VJWZAIFDQGHZGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12122103.png)
![2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12122109.png)
![Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122110.png)

![9-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122122.png)




![2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122163.png)
![1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12122165.png)

![3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12122177.png)

